2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide
Description
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Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-7(9)6-4-2-1-3-5(4)10-11-6/h1-3H2,(H3,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYHVVWYOYFLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Classification
2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide is a derivative of the pyrazole class, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. The unique arrangement of carbon and nitrogen atoms in this compound contributes to its distinctive chemical properties and potential biological activities. This compound is notable for its tetrahydrocyclopenta structure combined with a carboximidamide functional group, which may confer unique pharmacological properties that warrant further investigation .
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. These include:
- Anti-inflammatory Activity : Pyrazoles have been reported to possess significant anti-inflammatory properties. For instance, various derivatives have shown high inhibition rates of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) in vitro .
- Antimicrobial Activity : Compounds in the pyrazole family have demonstrated effectiveness against various bacterial and fungal strains. Some derivatives have been tested against Mycobacterium tuberculosis and other pathogens with promising results .
- Analgesic Effects : Certain pyrazole derivatives have been shown to possess analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin .
Table 1: Summary of Biological Activities
The specific mechanism of action for this compound is still under investigation. However, studies suggest that it may interact with various biological targets such as enzymes or receptors involved in inflammatory pathways. Techniques like molecular docking simulations and in vitro assays are commonly employed to assess these interactions .
Case Studies
- Anti-inflammatory Activity Study : A study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using a carrageenan-induced rat paw edema model. Several compounds exhibited significant edema inhibition percentages compared to standard drugs like celecoxib .
- Antimicrobial Efficacy Study : Another research effort focused on the antimicrobial properties of pyrazole derivatives against various pathogens. Compounds were screened against multiple strains with some showing promising results comparable to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. The unique structural features of 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide may enhance its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that pyrazole derivatives could act as inhibitors of key enzymes involved in cancer cell proliferation.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Pyrazoles are known for their ability to disrupt microbial cell functions. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research highlights the potential neuroprotective effects of pyrazole derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. Further investigations are needed to elucidate the mechanisms underlying these effects and to evaluate the compound's efficacy in vivo.
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound makes it an interesting candidate for developing novel pesticides. Pyrazole derivatives have been shown to exhibit herbicidal and insecticidal activities. Research into the compound's efficacy against specific pests or weeds could lead to innovative solutions for crop protection.
Plant Growth Regulators
There is potential for this compound to be used as a plant growth regulator. Compounds with similar structures have been reported to influence plant growth and development positively. Investigating the effects of this compound on plant physiology could yield valuable insights into its application in agriculture.
Material Science
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices could enhance the properties of materials used in various applications. The compound's ability to interact with other chemical entities may lead to improved mechanical strength or thermal stability of polymers.
Nanotechnology
The compound's unique structure may also be utilized in nanotechnology applications. Its potential as a precursor for synthesizing nanoparticles or nanocomposites could open new avenues for research in fields such as electronics or biomedicine.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Research on Pyrazoles | Inhibition of tumor cell proliferation observed |
| Antimicrobial Properties | Antimicrobial Study | Effective against multiple bacterial strains |
| Neuroprotective Effects | Neuroprotection Research | Reduced oxidative stress in neuronal cells |
| Pesticide Development | Pesticide Efficacy Study | Potential herbicidal activity confirmed |
| Polymer Chemistry | Polymer Enhancement Study | Improved mechanical properties in polymer blends |
Preparation Methods
Reaction with Di-tert-butyl Dicarbonate in Aqueous Acetone
- Procedure:
1H-pyrazole-1-carboxamidine hydrochloride reacts with di-tert-butyl dicarbonate in acetone-water mixture at 20°C. Potassium carbonate is added dropwise as a base catalyst. After initial stirring, an additional portion of di-tert-butyl dicarbonate is added, and the mixture is stirred overnight. - Outcome:
The product tert-butyl (imino(1H-pyrazol-1-yl)methyl)carbamate precipitates as a white solid, isolated by filtration and washing. - Yield: 88%
- Characterization:
^1H NMR (CDCl3, 400 MHz) shows characteristic signals consistent with the product structure. - Notes: This method is notable for its mild conditions and high yield, using water as a green solvent component.
Use of DMAP and Triethylamine in Tetrahydrofuran (THF)
- Procedure:
Di-tert-butyl dicarbonate is dissolved in THF, followed by addition of 4-dimethylaminopyridine (DMAP) and triethylamine. After stirring, 1H-pyrazole-1-carboximidamide hydrochloride is added, and the mixture is stirred at room temperature for 20 hours. - Outcome:
After workup and recrystallization from ethyl acetate, the tert-butyl (1H-pyrazol-1-ylcarbonoimidoyl)carbamate is obtained as a white solid. - Yield: 74.8%
- Notes: This method employs DMAP as a nucleophilic catalyst and triethylamine as a base, providing a good balance of yield and purity.
Reaction in Dichloromethane with N-Ethyl-N,N-diisopropylamine
- Procedure:
Di-tert-butyl dicarbonate is dissolved in dichloromethane, and N-ethyl-N,N-diisopropylamine is added as a base. 1H-pyrazole-1-carboxamidine hydrochloride is then introduced, and the mixture is agitated at room temperature for 3 hours. After solvent removal, the residue is dissolved in ethyl acetate, washed, dried, and crystallized from boiling hexane. - Yield: 84%
- Notes: This approach is efficient and yields high-purity crystals suitable for further applications.
Use of N,N-Dimethylformamide (DMF) and N,N-Diisopropylethylamine
- Procedure:
A solution of tert-butyl(iminopyrazol-1-yl-methyl)carbamate and 1H-pyrazole-1-carboxamidine hydrochloride in DMF is treated with N,N-diisopropylethylamine. Di-tert-butyl dicarbonate is added slowly, and the mixture is stirred at room temperature for 2-3 hours. The product is extracted with toluene, washed, and crystallized with hexane. - Yield: 83.9%
- Notes: This method is notable for its efficient reaction time and good yield, using DMF as a polar aprotic solvent facilitating the reaction.
Aqueous Reaction with N-Ethyl-N,N-diisopropylamine
- Procedure:
1H-pyrazole carboxamidine hydrochloride and N,N-diisopropylethylamine are mixed in water and stirred at room temperature for 48 hours. The product is precipitated by adding acetone, dissolved again in water, and re-precipitated multiple times to purify. - Yield: 85%
- Notes: This environmentally friendly method uses water as the solvent and provides good yield and purity through repeated precipitation.
Summary Table of Preparation Methods
| Method No. | Reaction Conditions | Solvent(s) | Base/Catalyst | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Di-tert-butyl dicarbonate + K2CO3 | Acetone + Water | Potassium carbonate | 20°C | Overnight | 88 | Mild, green solvent |
| 2 | Di-tert-butyl dicarbonate + DMAP + triethylamine | Tetrahydrofuran (THF) | DMAP, Triethylamine | 20°C | 20 h | 74.8 | Nucleophilic catalysis |
| 3 | Di-tert-butyl dicarbonate + N-ethyl-N,N-diisopropylamine | Dichloromethane + Hexane | N-ethyl-N,N-diisopropylamine | Room temp | 3 h | 84 | Efficient crystallization |
| 4 | Di-tert-butyl dicarbonate + N,N-diisopropylethylamine | N,N-Dimethylformamide (DMF) | N,N-Diisopropylethylamine | 20°C | ~2.7 h | 83.9 | Polar aprotic solvent |
| 5 | N,N-diisopropylethylamine | Water + Acetone | N,N-Diisopropylethylamine | 20°C | 48 h | 85 | Environmentally friendly, aqueous method |
Research Findings and Analysis
- Catalyst/Base Influence: The choice of base or catalyst significantly affects yield and reaction time. Potassium carbonate and organic amine bases (triethylamine, N-ethyl-N,N-diisopropylamine) are commonly used to deprotonate and activate the starting material for nucleophilic attack. DMAP acts as an effective nucleophilic catalyst enhancing reaction rates.
- Solvent Effects: Polar aprotic solvents like DMF and THF facilitate the reaction by stabilizing intermediates, while aqueous and acetone mixtures offer greener alternatives with comparable yields. Dichloromethane and hexane are used for extraction and crystallization, improving purity.
- Temperature and Time: Most reactions proceed efficiently at room temperature or slightly below, with reaction times ranging from a few hours to overnight or longer for aqueous systems. Lower temperatures favor selectivity and purity.
- Purification: Crystallization from hexane or ethyl acetate is commonly employed to isolate the product in high purity. Repeated precipitation from water/acetone mixtures also enhances purity.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide, and how can reaction parameters be systematically optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of cyclopentadiene derivatives with hydrazine carboximidamide precursors in polar aprotic solvents (e.g., DMF) at 80–100°C. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Microwave-assisted synthesis may reduce reaction times while maintaining yield, as shown in analogous heterocyclic systems . Structural analogs with electron-withdrawing substituents demonstrate enhanced reaction efficiency, suggesting substituent tuning as a viable optimization strategy .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and H/C NMR are critical for confirming molecular structure. Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column. For trace impurities, LC-MS/MS in positive ion mode provides sensitivity down to 0.1% impurity levels. Differential scanning calorimetry (DSC) can further validate crystallinity and thermal stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to limited toxicological data, handling requires nitrile gloves, lab coats, safety goggles, and fume hood use. Avoid skin contact and powder inhalation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste. Consult the Material Safety Data Sheet (MSDS) for compound-specific guidelines (e.g., Catalog Number CC00-1503A) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) be integrated with experimental data to elucidate structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict electronic properties and reactive sites, guiding derivative design. Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) identifies binding affinities, which can be validated via surface plasmon resonance (SPR) assays. Cross-referencing computational predictions with in vitro IC values refines SAR models .
Q. What strategies resolve discrepancies in reported biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Implement orthogonal characterization (NMR, LC-MS) to confirm batch integrity . Standardize protocols (fixed concentrations, ATP-based viability assays) and apply meta-analysis to identify confounding variables. Cross-validate findings using isogenic cell lines or murine models .
Q. How can mechanistic studies differentiate between on-target and off-target effects in biological systems?
- Methodological Answer : Use CRISPR-Cas9 knockout models to silence putative target genes and observe phenotype rescue. Competitive binding assays with fluorescent probes (e.g., FP-Tracer) quantify target engagement. Off-target profiling via kinome-wide screening (e.g., KINOMEscan) identifies secondary interactions. Dose-response curves with Hill coefficients >1 suggest cooperative binding to the primary target .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via LC-MS over 24–72 hours. Mass balance analysis quantifies parent compound loss and metabolite formation. For in vivo correlation, conduct pharmacokinetic studies in rodent models with plasma sampling at t = 0, 1, 4, 8, 24 h post-administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
